Welcome to the BenchChem Online Store!
molecular formula C11H14BrNO B3055618 N-(2-bromophenyl)-2,2-dimethylpropanamide CAS No. 65854-92-4

N-(2-bromophenyl)-2,2-dimethylpropanamide

Cat. No. B3055618
M. Wt: 256.14 g/mol
InChI Key: KVXJJCVTWLZHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08217172B2

Procedure details

DCM (670 Kg) and Et3N (76.4 Kg) were added to a 1000 L glass-lined reactor at 0° C. Then, 2-bromoaniline (3a) (100 Kg, 581 moles, 1.0 equiv.) was added with stirring. The resulting mixture was cooled to 0˜10° C. and pivaloyl chloride (77.1 kg, 640 moles, 1.1 equiv.) was added dropwise (5 kg/h) while maintaining the same temperature. The mixture was stirred at this temperature for 1 h 25 min and reaction progress monitored by HPLC. When it was deemed complete, the reaction was quenched by addition of a 5% aqueous solution of Na2CO3 (120 kg) at a rate of 2 kg/min. After addition, the mixture was stirred for 1.5 h and the pH value tested to be between 7 and 8. The reaction was allowed to stand for 20-30 min and the organic phase was separated out. The aqueous layer was extracted with DCM twice (60×2 kg). During each extraction, the bi-phasic mixture was stirred for 15-20 min and then held for 15˜20° C. to allow for layer separation. All the organic layers were combined and a 3% aqueous solution of HCl (251.8 kg) was added to adjust the pH value between 5 and 6. Then the aqueous layer was separated and the organic layer was washed with saturated NaHCO3 (150 L). During the washing, the bi-phasic mixture was stirred for 30 min and held for 30 min. The organic phase was separated and dried over NaSO4 (50 kg) with stirring for 13 h. The resulting slurry was filtered under vacuum using a 50 L vacuum filter. The filtration cake was washed with DCM twice (25 kg×2). The filtrate was concentrated by evaporation at T<50° C. under atmospheric pressure until no solvent distilled out. Then it was additionally concentrated by evaporation under vacuum (P≦MPa) at 65˜70° C. After concentration, the mixture was cooled to 55˜60° C. and THF was added (993 kg). Then the mixture was concentrated by evaporation again under the same conditions as above. The content of DCM was monitored by GC using method F until <0.1%. The mixture was cooled to 20˜30° C. under N2 and then filtered though silica gel (8 kg) under vacuum in order to dry it. The silica plug was washed twice with THF (20 kg×2) to give a solution of crude (3b) which was transferred into 200 L drums for the following step. Typical retention time for starting material (3a) is 8.0 min and for product (3b) is 8.9 min.
Name
Quantity
670 kg
Type
reactant
Reaction Step One
Name
Quantity
76.4 kg
Type
solvent
Reaction Step One
Quantity
100 kg
Type
reactant
Reaction Step Two
Quantity
77.1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7].[C:12](Cl)(=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]>CCN(CC)CC>[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH:7][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
670 kg
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
76.4 kg
Type
solvent
Smiles
CCN(CC)CC
Step Two
Name
Quantity
100 kg
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Step Three
Name
Quantity
77.1 kg
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0˜10° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the same temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred at this temperature for 1 h 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
reaction progress
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of a 5% aqueous solution of Na2CO3 (120 kg) at a rate of 2 kg/min
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated out
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM twice (60×2 kg)
EXTRACTION
Type
EXTRACTION
Details
During each extraction
STIRRING
Type
STIRRING
Details
the bi-phasic mixture was stirred for 15-20 min
Duration
17.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
held for 15˜20° C.
CUSTOM
Type
CUSTOM
Details
to allow for layer separation
ADDITION
Type
ADDITION
Details
a 3% aqueous solution of HCl (251.8 kg) was added
CUSTOM
Type
CUSTOM
Details
Then the aqueous layer was separated
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3 (150 L)
STIRRING
Type
STIRRING
Details
During the washing, the bi-phasic mixture was stirred for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
held for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4 (50 kg)
STIRRING
Type
STIRRING
Details
with stirring for 13 h
Duration
13 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered under vacuum
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtration cake was washed with DCM twice (25 kg×2)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation at T<50° C. under atmospheric pressure until no solvent
DISTILLATION
Type
DISTILLATION
Details
distilled out
CONCENTRATION
Type
CONCENTRATION
Details
Then it was additionally concentrated by evaporation under vacuum (P≦MPa) at 65˜70° C
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 55˜60° C.
ADDITION
Type
ADDITION
Details
THF was added (993 kg)
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated by evaporation again under the same conditions as above
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20˜30° C. under N2
FILTRATION
Type
FILTRATION
Details
filtered though silica gel (8 kg) under vacuum in order
CUSTOM
Type
CUSTOM
Details
to dry it
WASH
Type
WASH
Details
The silica plug was washed twice with THF (20 kg×2)

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Name
Type
product
Smiles
BrC1=C(C=CC=C1)NC(C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.